![molecular formula C15H12ClNO5 B12454074 2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12454074.png)
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid is an organic compound with the molecular formula C15H12ClNO5. This compound is known for its selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) ion channel, which plays a significant role in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 2-amino-5-hydroxybenzoic acid.
Acylation Reaction: 2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base to form 2-chlorophenoxyacetyl chloride.
Amidation Reaction: The resulting 2-chlorophenoxyacetyl chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Medicine: Explored for its potential neuroprotective effects against glutamate-induced neurodegeneration.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the TRPM4 ion channel. This inhibition prevents the influx of calcium ions, which can modulate various cellular processes. The compound’s selective inhibition of TRPM4, without significant activity against other TRP channels, makes it a valuable tool for studying the physiological and pathological roles of TRPM4 .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
- 2′,6′-Dihydroxyacetophenone
Uniqueness
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid is unique due to its selective inhibition of TRPM4, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency. This selectivity makes it particularly useful in research focused on TRPM4-related pathways and diseases .
Propiedades
Fórmula molecular |
C15H12ClNO5 |
|---|---|
Peso molecular |
321.71 g/mol |
Nombre IUPAC |
2-[[2-(2-chlorophenoxy)acetyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C15H12ClNO5/c16-11-3-1-2-4-13(11)22-8-14(19)17-12-6-5-9(18)7-10(12)15(20)21/h1-7,18H,8H2,(H,17,19)(H,20,21) |
Clave InChI |
ZPOSXRZXXBBNNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)
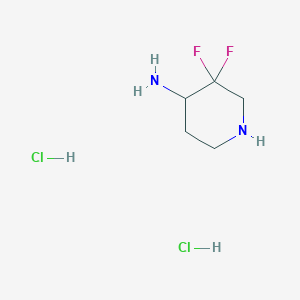

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
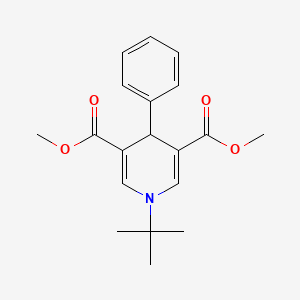
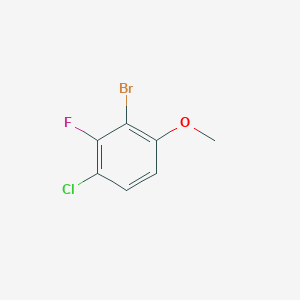
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
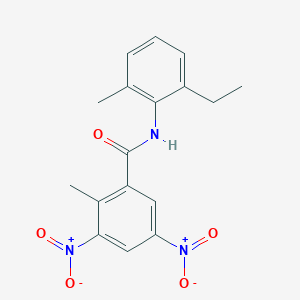
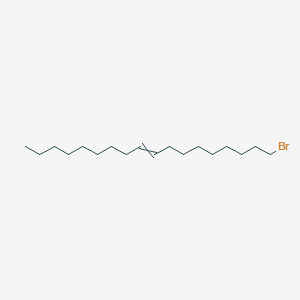
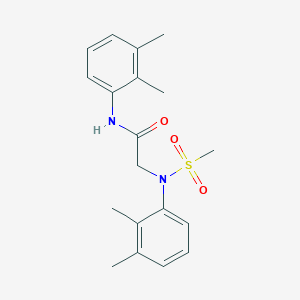
![3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
![4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide](/img/structure/B12454080.png)
